(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane

Catalog No.
S3297425
CAS No.
1706404-99-0
M.F
C20H22ClNO4S2
M. Wt
439.97
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfony...

CAS Number

1706404-99-0

Product Name

(1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane

IUPAC Name

8-[3-(4-chlorophenyl)phenyl]sulfonyl-3-methylsulfonyl-8-azabicyclo[3.2.1]octane

Molecular Formula

C20H22ClNO4S2

Molecular Weight

439.97

InChI

InChI=1S/C20H22ClNO4S2/c1-27(23,24)20-12-17-9-10-18(13-20)22(17)28(25,26)19-4-2-3-15(11-19)14-5-7-16(21)8-6-14/h2-8,11,17-18,20H,9-10,12-13H2,1H3

InChI Key

XMWZOYKXTRIYRA-UHFFFAOYSA-N

SMILES

CS(=O)(=O)C1CC2CCC(C1)N2S(=O)(=O)C3=CC=CC(=C3)C4=CC=C(C=C4)Cl

solubility

soluble

The exact mass of the compound (1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

The compound (1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane, with the CAS number 1790197-02-2, is a complex organic molecule characterized by its bicyclic structure and multiple functional groups. The molecular formula is C20H22ClNO2S2C_{20}H_{22}ClNO_2S_2, and it has a molecular weight of 408.0 g/mol. The compound features a sulfonyl group attached to a biphenyl moiety, which is further substituted with a methylsulfonyl group, contributing to its unique chemical properties and potential biological activities .

Preliminary studies suggest that compounds similar to (1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane exhibit significant biological activities, particularly in the context of kinase inhibition and antiproliferative effects against cancer cell lines. For instance, related compounds have shown promising results in inhibiting key kinases involved in cancer progression, such as TAK1 kinase . This suggests that the compound may have potential therapeutic applications in oncology.

The synthesis of this compound typically involves multi-step organic reactions. Although specific synthetic routes for this exact compound are not widely reported, analogous compounds are often synthesized through:

  • Nucleophilic aromatic substitution: This method can be employed to introduce the sulfonyl group onto the biphenyl ring.
  • Cross-coupling reactions: Techniques like Suzuki-Miyaura coupling may be utilized to form complex structures involving aryl groups.

The detailed synthetic pathway would require optimization based on reaction conditions and starting materials.

Given its structural characteristics and potential biological activities, (1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane could find applications in:

  • Pharmaceutical development: As a candidate for drug formulation targeting specific kinases or cancer pathways.
  • Chemical research: As a reference compound in studies exploring structure-activity relationships in medicinal chemistry.

Interaction studies involving this compound could focus on its binding affinity to various biological targets, particularly kinases involved in cellular signaling pathways. Molecular docking studies could be employed to predict how this compound interacts at the molecular level with target proteins. Such studies would help elucidate its mechanism of action and guide further optimization for enhanced efficacy.

Several compounds share structural similarities with (1R,5S)-8-((4'-chloro-[1,1'-biphenyl]-3-yl)sulfonyl)-3-(methylsulfonyl)-8-azabicyclo[3.2.1]octane, including:

  • (3s)-8-(2-Amino-6-{(1r)-1-[5-Chloro-3'-(Methylsulfonyl)[1,1'-Biphenyl]-2-Yl]-2,2,2-Trifluoroethoxy}pyrimidin-4-Yl): This compound also features a biphenyl moiety and exhibits biological activity against kinases .
  • (4'-Chloro-[1,1'-biphenyl]-4-yl)methanol: A simpler biphenyl derivative that lacks the complex bicyclic structure but shares the chlorobiphenyl core .

Comparison Table

Compound NameStructure TypeKey Functional GroupsBiological Activity
(1R,5S)-8...BicyclicSulfonyl, MethylsulfonylPotential kinase inhibitor
(3s)...BicyclicAmino, TrifluoroethoxyKinase inhibition
(4'-Chloro...)AcyclicHydroxyLimited data

This comparison highlights the unique bicyclic structure of (1R,5S)-8..., setting it apart from simpler derivatives while underscoring its potential as a lead compound for further research in medicinal chemistry.

XLogP3

3.9

Dates

Last modified: 08-19-2023

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